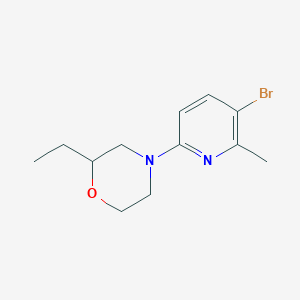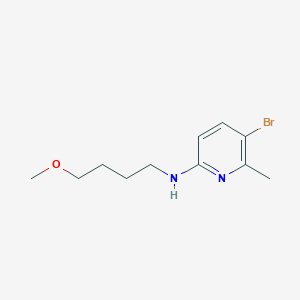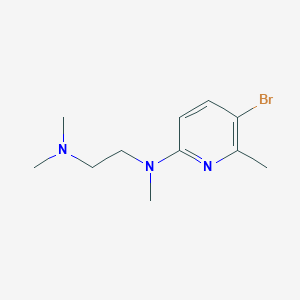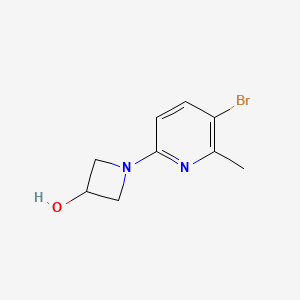
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine has potential applications in the field of medicinal chemistry. This compound has been found to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. It has also been found to have antibacterial activity by inhibiting the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine in lab experiments include its high potency against cancer cells and bacteria, and its ability to induce apoptosis. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine. These include:
1. Further studies on the mechanism of action of this compound to fully understand how it works.
2. Studies to determine the potential toxicity of this compound and its effects on normal cells.
3. Studies to optimize the synthesis method to increase yields and reduce costs.
4. Studies to determine the efficacy of this compound in animal models and clinical trials.
5. Studies to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is a promising compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a valuable tool for scientific research, and further studies are needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine involves a multi-step process. The first step involves the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. The second step involves the reaction of 3-bromo-2-methylpyridine with 3-methoxypiperidine to form the final product, 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine. This synthesis method has been optimized to produce high yields of the final product.
Eigenschaften
IUPAC Name |
3-bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-11(13)5-6-12(14-9)15-7-3-4-10(8-15)16-2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOMGXERCLQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC(C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)




![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)


